

# Technical Guide: Physical and Spectroscopic Profile of 2,4-Dichloro-3-phenylquinoline

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## Compound of Interest

Compound Name: **2,4-Dichloro-3-phenylquinoline**

Cat. No.: **B025411**

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## Introduction

**2,4-Dichloro-3-phenylquinoline** is a halogenated aromatic heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The presence of chlorine atoms and a phenyl group on the quinoline core of this particular molecule suggests its potential as a versatile intermediate in organic synthesis and a candidate for investigation in drug discovery and materials science. This document provides a comprehensive overview of its known physical and spectroscopic data, along with detailed experimental protocols for its synthesis and characterization.

## Physical Properties

The fundamental physical characteristics of **2,4-Dichloro-3-phenylquinoline** are summarized below. These properties are crucial for its handling, purification, and use in further chemical reactions.

Property	Value
Molecular Formula	C <sub>15</sub> H <sub>9</sub> Cl <sub>2</sub> N
Molecular Weight	274.15 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	362.7 °C at 760 mmHg <a href="#">[3]</a>
Density	1.331 g/cm <sup>3</sup> <a href="#">[3]</a>
Appearance	Not specified in provided results. Typically a solid at room temperature.
Melting Point	Not specified in provided results.
Solubility	Not specified in provided results. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2,4-Dichloro-3-phenylquinoline**.

Spectroscopic Technique	Key Features and Expected Observations
Mass Spectrometry (MS)	Molecular Ion ( $M^+$ ): m/z 273 ( $^{12}C_{15}^1H_9^{35}Cl_2^{14}N$ ) with a characteristic isotopic pattern for two chlorine atoms ( $M+2$ peak at ~65% and $M+4$ peak at ~10% of the $M^+$ peak).[2][4]
Infrared (IR) Spectroscopy	C-Cl Stretching: Strong bands in the 800-600 $cm^{-1}$ region. C=N Stretching: Absorption around 1620-1580 $cm^{-1}$ . C=C Stretching (Aromatic): Multiple sharp bands in the 1600-1450 $cm^{-1}$ range. C-H Stretching (Aromatic): Peaks above 3000 $cm^{-1}$ .
$^1H$ NMR Spectroscopy	Aromatic Protons: Complex multiplets are expected in the range of $\delta$ 7.0-8.5 ppm for the nine protons on the quinoline and phenyl rings.
$^{13}C$ NMR Spectroscopy	Aromatic Carbons: Multiple signals are anticipated in the $\delta$ 120-150 ppm region. Quaternary Carbons (C-Cl, C-N, etc.): Signals for carbons attached to heteroatoms or other carbons are also expected in the aromatic region, potentially with lower intensity.

## Experimental Protocols

### Synthesis of 2,4-Dichloro-3-phenylquinoline

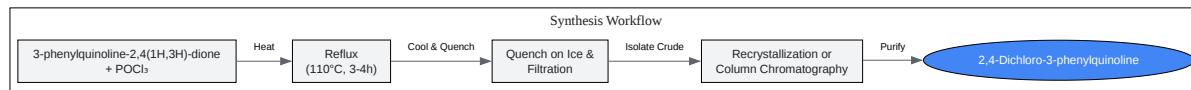
A common and effective method for the synthesis of 2,4-dichloroquinolines involves the chlorination of the corresponding quinoline-2,4-dione precursor using a strong chlorinating agent such as phosphorus oxychloride ( $POCl_3$ ).

Reaction: 3-phenylquinoline-2,4(1H,3H)-dione  $\rightarrow$  **2,4-Dichloro-3-phenylquinoline**

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-phenylquinoline-2,4(1H,3H)-dione (1 equivalent).

- Carefully add an excess of phosphorus oxychloride ( $\text{POCl}_3$ , approximately 5-10 equivalents) to the flask.
- The mixture is heated to reflux (approximately  $110^\circ\text{C}$ ) and maintained at this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature.
- The excess  $\text{POCl}_3$  is carefully removed under reduced pressure.
- The residue is then cautiously poured onto crushed ice with vigorous stirring.
- The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.



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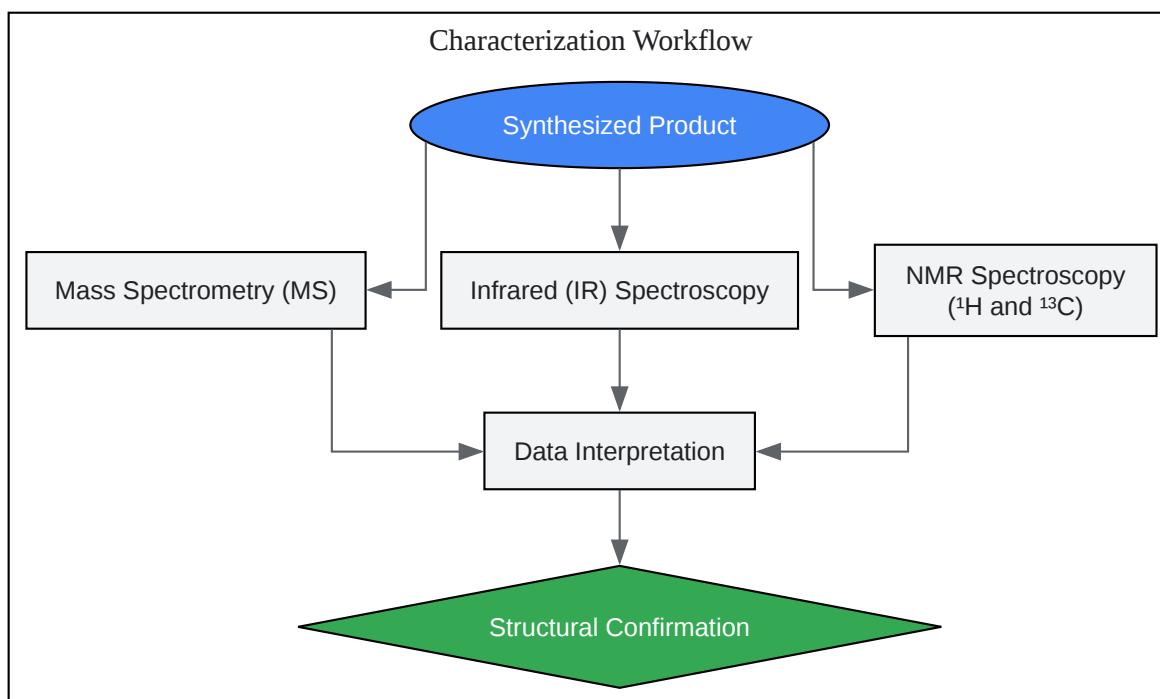
**Figure 1.** General workflow for the synthesis of **2,4-Dichloro-3-phenylquinoline**.

## Spectroscopic Characterization

To confirm the structure and purity of the synthesized **2,4-Dichloro-3-phenylquinoline**, a standard set of spectroscopic analyses is performed.

Procedure:

- Mass Spectrometry (MS): A sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or an alternative ionization method to confirm the molecular weight and isotopic distribution pattern.
- Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the key functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: A spectrum is acquired to determine the number and environment of the protons in the molecule.
  - $^{13}\text{C}$  NMR: A spectrum is acquired to identify the number of unique carbon atoms and their chemical environments.
- Data Analysis: The obtained spectra are analyzed and compared with expected values to confirm the successful synthesis of the target compound.



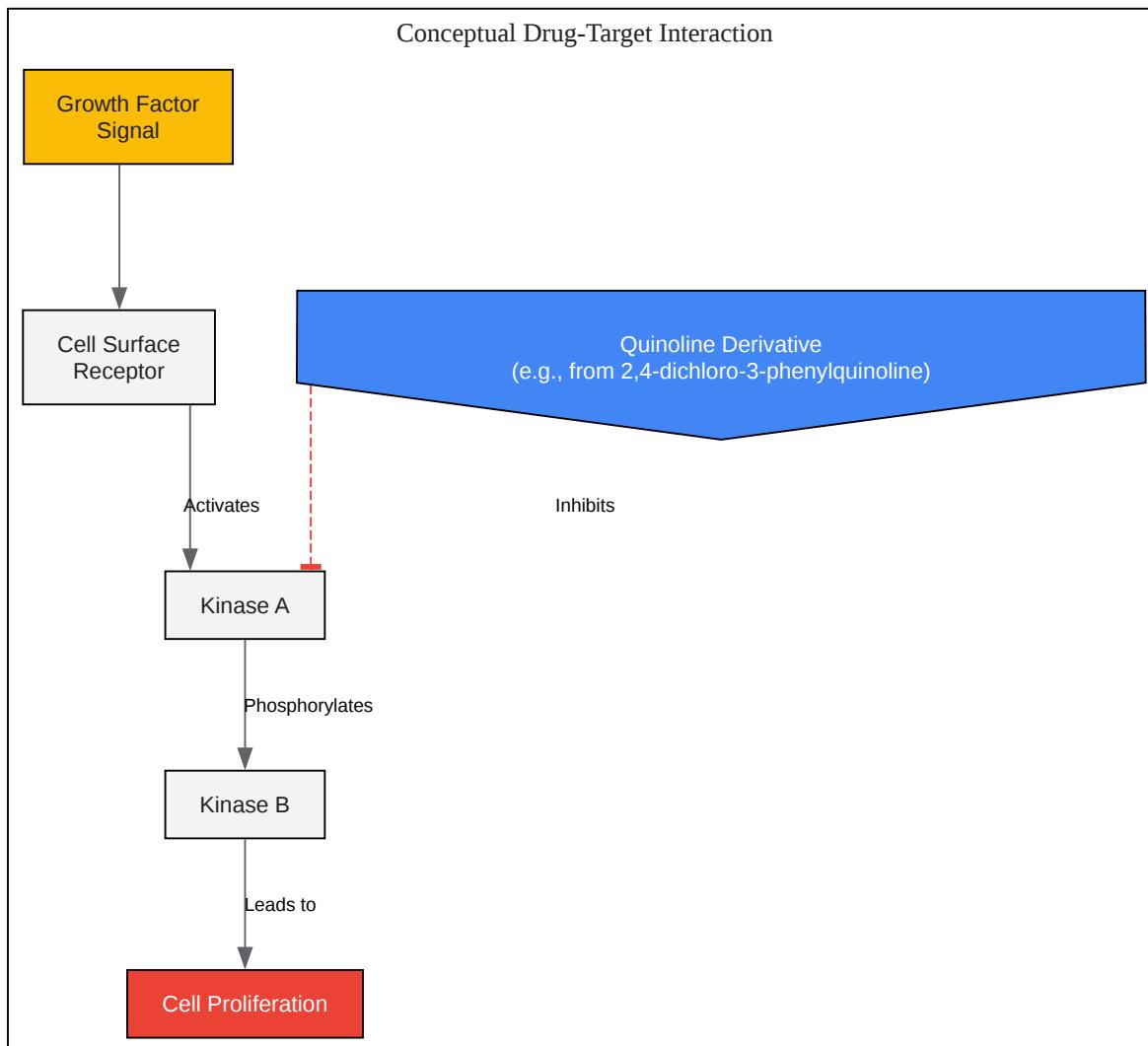
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**Figure 2.** Workflow for the spectroscopic characterization of the synthesized compound.

## Relevance in Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. Dichloro-substituted quinolines, in particular, serve as important precursors for creating diverse libraries of compounds through nucleophilic substitution reactions at the chlorinated positions. This allows for the systematic modification of the molecule to optimize its interaction with a biological target, such as an enzyme or a receptor.

For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a heterocyclic core that fits into the ATP-binding pocket of the enzyme. A compound like **2,4-Dichloro-3-phenylquinoline** could be a starting point for developing such inhibitors. By replacing the chlorine atoms with various amine or ether linkages, researchers can fine-tune the compound's properties to enhance its potency and selectivity.

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**Figure 3.** Conceptual diagram of a quinoline derivative inhibiting a kinase signaling pathway.

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